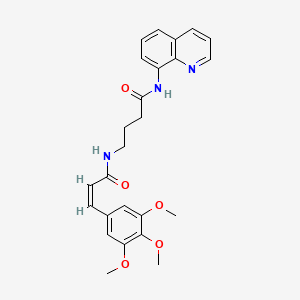![molecular formula C21H20N4O3 B2729215 3-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2,1-benzoxazole-5-carboxamide CAS No. 2097895-60-6](/img/structure/B2729215.png)
3-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2,1-benzoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2,1-benzoxazole-5-carboxamide, also known as PBE, is a novel compound with potential applications in scientific research. PBE has been shown to have a range of biochemical and physiological effects, making it a promising tool for investigating a variety of biological processes.
Applications De Recherche Scientifique
Synthesis and Antiviral Activity
A study by Hebishy et al. (2020) described the synthesis of novel benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives. The compounds were prepared through a series of reactions involving benzoyl isothiocyanate, malononitrile, and alkyl halides, followed by a reaction with hydrazine. Among the synthesized compounds, several showed significant antiviral activities against the bird flu influenza (H5N1) virus, with viral reduction ranging from 85–65% (Hebishy, Salama, & Elgemeie, 2020).
Anticancer and Anti-inflammatory Properties
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidine derivatives, evaluating their anticancer and anti-5-lipoxygenase agents. The study focused on the treatment of aminopyrazole with acetic anhydride and other compounds to create a series of esters linked pyrazolo[3,4-d]pyrimidinones hybrids. These compounds were screened for cytotoxic activities against HCT-116 and MCF-7 cancer cell lines and for 5-lipoxygenase inhibition. The structure-activity relationship was discussed, highlighting the potential of these compounds in medicinal chemistry (Rahmouni et al., 2016).
Synthesis Methods and Characterization
The synthesis of novel pyrazole derivatives and their evaluation for tumor cell growth inhibitory activity were explored by Cui et al. (2019). The study involved designing and synthesizing a series of 1H-benzofuro[3,2-c]pyrazole derivatives, evaluating their tumor cell growth inhibitory effects. Some derivatives exhibited potent inhibitory activities against leukemia K562 and lung tumor A549 cells, with compound 5b identified as a notable tubulin polymerization inhibitor. This research underscores the potential of pyrazole derivatives as antitumor agents (Cui, Tang, Zhang, & Liu, 2019).
Molecular Docking and Biological Potential
Fedotov et al. (2022) conducted a study focusing on the synthesis of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, evaluating their properties and potential biological activities. The study highlighted the strategic role of pyrazole and 1,2,4-triazole derivatives in modern medicine due to their significant pharmacological potential. The research demonstrated the synthetic pathways and potential interactions with biological targets, suggesting the compounds' prospects for antifungal activity (Fedotov, Hotsulia, & Panasenko, 2022).
Propriétés
IUPAC Name |
3-phenyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]-2,1-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c26-21(22-10-13-27-14-12-25-11-4-9-23-25)17-7-8-19-18(15-17)20(28-24-19)16-5-2-1-3-6-16/h1-9,11,15H,10,12-14H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPMBMYLZDFYSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NCCOCCN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-5-methyl-4-((3-methylpiperidin-1-yl)sulfonyl)furan-2-carboxamide](/img/structure/B2729133.png)

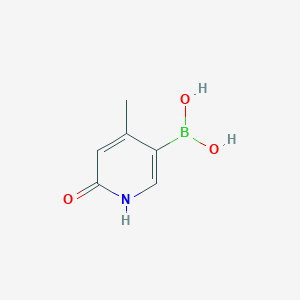
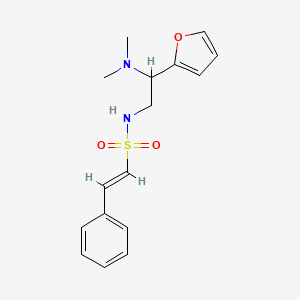
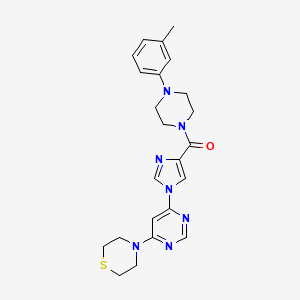
![6-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2729145.png)
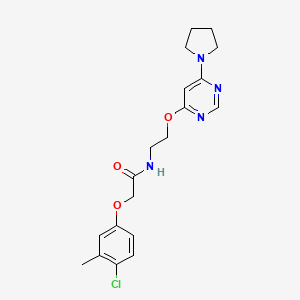
![6-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine]](/img/structure/B2729147.png)
![4-[(4-Bromophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B2729149.png)
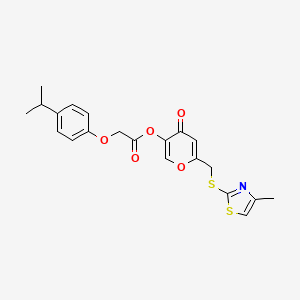
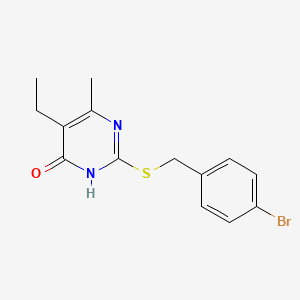
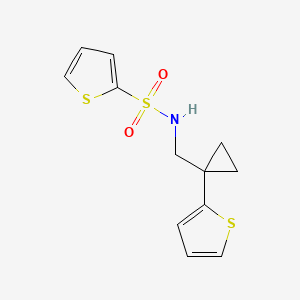
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2729154.png)
